![molecular formula C14H15N5O2 B2446759 N-{4-[3-(1H-1,2,3-三唑-1-基)氮杂环丁烷-1-羰基]苯基}乙酰胺 CAS No. 2201653-59-8](/img/structure/B2446759.png)

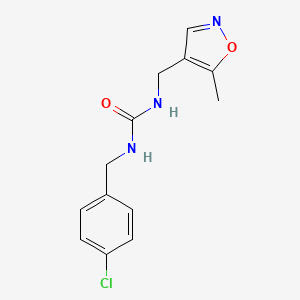

N-{4-[3-(1H-1,2,3-三唑-1-基)氮杂环丁烷-1-羰基]苯基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

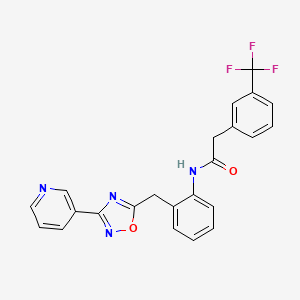

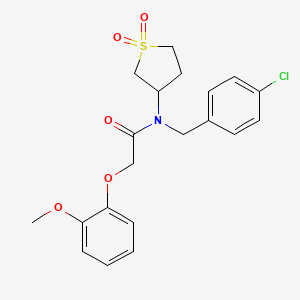

“N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide” is a compound that contains a 1H-1,2,3-triazole moiety . The 1H-1,2,3-triazole moiety is a well-known biologically active pharmacophore . It plays a vital role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole analogs is characterized by the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring . This structure contributes to the overall activity of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include the Suzuki–Miyaura cross-coupling reaction . This reaction is carried out in an aqueous medium .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole analogs are characterized by their NMR and FT-IR spectra . The compounds are also evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .科学研究应用

医药应用

1,2,3-三唑是一种重要的杂环化合物,具有广泛的生物活性 . 它们被用于许多药物化合物的设计和合成 . 例如,它们已被用于开发酮康唑和氟康唑等药物 .

抗菌应用

含有三唑结构的化合物表现出抗菌活性 . 它们可以与酶和受体形成多种非共价键,从而诱导广谱生物活性 .

抗炎应用

1,2,3-三唑已被用于开发抗炎药物 . 其独特的结构使其能够与各种生物靶标相互作用,使其在治疗炎症方面有效 .

抗癌应用

1,2,3-三唑已显示出抗癌活性 . 它们已被用于开发来曲唑、阿那曲唑和伏罗唑等抗癌药物 .

抗病毒应用

1,2,3-三唑已被用于开发抗病毒药物 . 例如,利巴韦林,一种用于治疗肝炎的广谱抗病毒药物,包含1,2,3-三唑核心 .

有机合成

1,2,3-三唑在有机合成中得到了广泛的应用 . 它们的高化学稳定性和强偶极矩使其在各种合成过程中有用 .

高分子化学

1,2,3-三唑已被用于高分子化学 . 它们形成牢固键的能力及其高稳定性使其成为用于创建各种聚合物的理想选择 .

材料化学

作用机制

Target of Action

Compounds with a similar 1h-1,2,3-triazole structure have been reported to exhibit significant binding affinity toHeat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins .

Mode of Action

It’s known that 1h-1,2,3-triazole analogs can interact with their targets throughhydrogen bond and hydrophobic interactions . These interactions can lead to changes in the target protein’s conformation and function, potentially affecting cellular processes.

Biochemical Pathways

Compounds with a similar 1h-1,2,3-triazole structure have been reported to inhibit the function of hsp90 . This inhibition can lead to the degradation of client proteins by the ubiquitin–proteasome pathway , affecting various cellular processes.

Pharmacokinetics

The pharmacokinetic properties of similar compounds, such as 1h-1,2,3-triazole analogs, have been studied . These studies can provide insights into the potential bioavailability of the compound.

Result of Action

Compounds with a similar 1h-1,2,3-triazole structure have been reported to exhibit anti-proliferative activities, particularly against certain cancer cell lines .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can affect the stability and efficacy of similar compounds .

未来方向

The future directions in the research of 1H-1,2,3-triazole analogs could involve the design and synthesis of new derivatives with enhanced biological activities . Furthermore, the development of more effective synthetic methods and the exploration of new applications in pharmaceuticals and agrochemicals could also be potential areas of future research .

生化分析

Biochemical Properties

The biochemical properties of N-{4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide are largely determined by its triazole ring. Triazole derivatives have been found to exhibit significant binding affinity to various enzymes and proteins . For instance, some triazole derivatives have been found to inhibit the HSP90 protein, a key player in cancer cell proliferation .

Cellular Effects

N-{4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide can influence cell function in several ways. For instance, it has been found to exhibit cytotoxic activity against certain cancer cell lines

Molecular Mechanism

It is known that triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes, suggesting a potential mechanism of action .

Temporal Effects in Laboratory Settings

Similar triazole derivatives have been found to be thermally stable, suggesting that this compound may also exhibit stability over time .

Metabolic Pathways

Given its structural similarity to other triazole derivatives, it may interact with enzymes or cofactors involved in similar metabolic pathways .

Transport and Distribution

Similar compounds have been found to interact with various transporters and binding proteins .

Subcellular Localization

Based on its structural features, it may be directed to specific compartments or organelles via targeting signals or post-translational modifications .

属性

IUPAC Name |

N-[4-[3-(triazol-1-yl)azetidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-10(20)16-12-4-2-11(3-5-12)14(21)18-8-13(9-18)19-7-6-15-17-19/h2-7,13H,8-9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTIPWCRRSOKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2446677.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2446685.png)